molecular formula C14H18N4O B12544124 3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol CAS No. 821783-99-7

3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol

Cat. No.: B12544124
CAS No.: 821783-99-7
M. Wt: 258.32 g/mol
InChI Key: SYOCLMLCCQJNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the addition of a methyl group and a butanol moiety under specific conditions such as refluxing in ethanol with a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrazine or pyridine rings .

Scientific Research Applications

3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation and subsequent signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol is unique due to its specific combination of a pyrazine and pyridine ring with a butanol moiety. This structure provides distinct chemical properties and potential biological activities that are not found in other similar compounds .

Properties

CAS No.

821783-99-7

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

3-methyl-2-[(5-pyridin-4-ylpyrazin-2-yl)amino]butan-1-ol

InChI

InChI=1S/C14H18N4O/c1-10(2)13(9-19)18-14-8-16-12(7-17-14)11-3-5-15-6-4-11/h3-8,10,13,19H,9H2,1-2H3,(H,17,18)

InChI Key

SYOCLMLCCQJNRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CO)NC1=NC=C(N=C1)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.